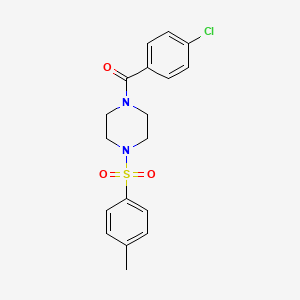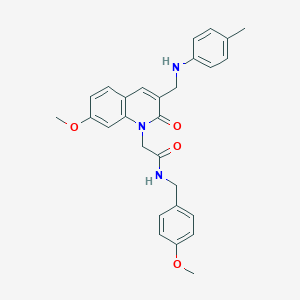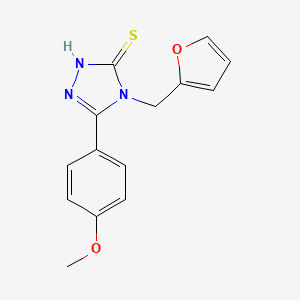
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of functionalized β-lactams , which are known to target bacterial cell wall synthesis.
Mode of Action
Related compounds have been involved in imine-imine rearrangement reactions . This could suggest that the compound may interact with its targets through a similar mechanism, leading to structural changes that affect the function of the target.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:
Furan Derivative Synthesis: : The furan ring can be synthesized from furfural or furfuryl alcohol through cyclization reactions.
Formation of the Triazole Core: : The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction with 4-methoxyphenyl hydrazine.
Thiol Group Addition: : The thiol group is introduced through a thiolation reaction using appropriate reagents such as thiourea or thiolates.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The compound can be reduced to form a thiolate anion.
Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.
Nucleophilic Addition: : The triazole ring can react with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used for oxidation reactions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: : Electrophiles such as bromine (Br₂) or acyl chlorides can be used for substitution reactions.
Nucleophilic Addition: : Nucleophiles such as amines or alcohols can react with the triazole ring under mild conditions.
Major Products Formed
Disulfides: : Formed by the oxidation of the thiol group.
Sulfonic Acids: : Formed by further oxidation of disulfides.
Thiolates: : Formed by reduction of the thiol group.
Substituted Triazoles: : Formed by nucleophilic addition or substitution reactions.
Applications De Recherche Scientifique
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules and its potential as a bioactive compound.
Industry: : The compound can be used in the development of new materials and chemical processes, such as catalysts and sensors.
Comparaison Avec Des Composés Similaires
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:
4-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: : Similar structure but with a hydroxy group instead of a methoxy group.
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione: : Similar structure but with a thione group instead of a thiol group.
4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazole-3-ol: : Similar structure but with a hydroxyl group instead of a thiol group.
Propriétés
IUPAC Name |
4-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-18-11-6-4-10(5-7-11)13-15-16-14(20)17(13)9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZVMVPVSOFDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
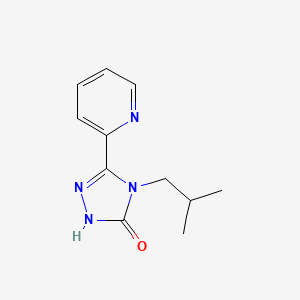
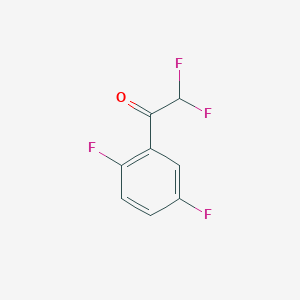
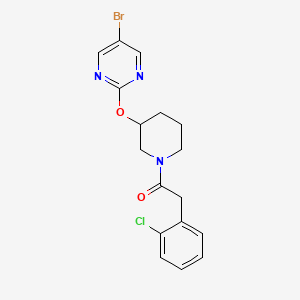
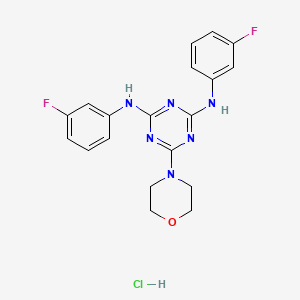
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
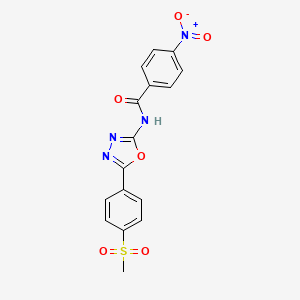
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide](/img/structure/B2986671.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
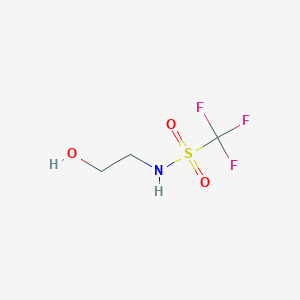
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)
